Enhanced Lipophilicity Relative to Chloro and Chloromethyl Analogs
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole exhibits a computed XLogP3-AA value of 2.2, representing a measurable increase in lipophilicity compared to 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole (XLogP3 = 1.5) [1] and 3-(chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole (XLogP3 = 1.0) [2]. This lipophilicity advantage may translate to improved membrane permeability and cellular uptake in biological assays, an important consideration for early-stage hit-to-lead campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole: 1.5; 3-(chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole: 1.0 |
| Quantified Difference | +0.7 log units vs. 5-chloro analog; +1.2 log units vs. 3-chloromethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in medicinal chemistry programs.
- [1] PubChem. 5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole. CID 62384454. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/62384454 View Source
- [2] PubChem. 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole. CID 50988922. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1249078-34-9 View Source
